molecular formula C10H10ClFO3 B13588949 Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13588949
M. Wt: 232.63 g/mol
InChI Key: RLWAFGZOZKXDSD-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate is an organic compound that features a chlorinated and fluorinated phenyl ring attached to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate.

    Reduction: 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate: An oxidized derivative with a carbonyl group instead of a hydroxy group.

    3-(3-chloro-4-fluorophenyl)-2-hydroxypropanol: A reduced derivative with an alcohol group instead of an ester group.

    3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoic acid: The parent acid from which the ester is derived.

Uniqueness

Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,13H,5H2,1H3

InChI Key

RLWAFGZOZKXDSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)O

Origin of Product

United States

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